1H-Indazol-5-amine, 1-(p-chlorobenzoyl)-
CAS No.: 23856-19-1
Cat. No.: VC20671678
Molecular Formula: C14H10ClN3O
Molecular Weight: 271.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23856-19-1 |
|---|---|
| Molecular Formula | C14H10ClN3O |
| Molecular Weight | 271.70 g/mol |
| IUPAC Name | (5-aminoindazol-1-yl)-(4-chlorophenyl)methanone |
| Standard InChI | InChI=1S/C14H10ClN3O/c15-11-3-1-9(2-4-11)14(19)18-13-6-5-12(16)7-10(13)8-17-18/h1-8H,16H2 |
| Standard InChI Key | WXPPAZGAWMWWCE-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)N2C3=C(C=C(C=C3)N)C=N2)Cl |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s molecular formula is C₁₄H₁₀ClN₃O, with a molecular weight of 271.70 g/mol . Its structure comprises an indazole ring system—a benzene fused to a pyrazole—with two functional groups:
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5-Amino group (-NH₂): Enhances hydrogen-bonding potential and solubility.
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1-(p-Chlorobenzoyl) group: Introduces aromaticity and electron-withdrawing effects via the para-chloro substituent.
The SMILES notation (C1=CC(=CC=C1C(=O)N2C3=C(C=C(C=C3)N)C=N2)Cl) and InChIKey (WXPPAZGAWMWWCE-UHFFFAOYSA-N) provide unambiguous representations for database searches .
Stereoelectronic Properties
The p-chlorobenzoyl group induces electron-deficient character in the indazole ring, potentially influencing reactivity and binding interactions. The amine group at C5 serves as a hydrogen bond donor, a feature critical for target engagement in bioactive molecules .
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 272.05852 | 157.8 |
| [M+Na]+ | 294.04046 | 173.9 |
| [M+NH4]+ | 289.08506 | 166.5 |
| [M-H]- | 270.04396 | 162.0 |
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis protocol is documented for this compound, analogous indazole derivatives are typically synthesized via:
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Cyclocondensation: Reaction of hydrazine derivatives with substituted benzaldehydes.
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Acylation: Coupling 5-aminoindazole with p-chlorobenzoyl chloride in the presence of a base .
The absence of patent data suggests this compound may represent a novel scaffold or intermediate in early-stage drug discovery.
Reactivity Profile
Indazoles generally undergo electrophilic substitution at the C3 and C7 positions due to aromatic ring activation. The p-chlorobenzoyl group may direct further functionalization via halogen exchange or nucleophilic acyl substitution .
Physicochemical Properties
Solubility and Partitioning
Computational models predict:
These properties align with guidelines for central nervous system (CNS)-penetrant drugs, though experimental validation is needed.
Stability and Degradation
The amide linkage between the indazole and benzoyl group may hydrolyze under acidic or alkaline conditions, yielding 5-aminoindazole and p-chlorobenzoic acid. Stability studies under physiological pH (7.4) are absent but critical for pharmacological evaluation.
Research Gaps and Future Directions
Unexplored Pharmacodynamics
No in vitro or in vivo data exist for this compound. Priority studies should include:
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Kinase inhibition assays: Screen against ROCK, PKA, and PKC isoforms.
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ADMET profiling: Assess metabolic stability, cytochrome P450 interactions, and toxicity.
Synthetic Optimization
Improving yield and purity requires exploring:
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Catalytic asymmetric synthesis: For enantiopure derivatives (if chiral centers are introduced).
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Protecting group strategies: To prevent amine oxidation during acylation.
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